2,4-Dinitrodiphenylamine

Beschreibung

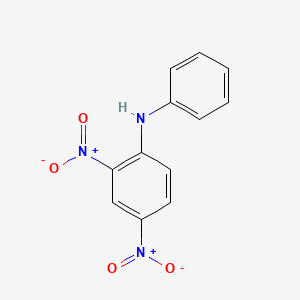

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dinitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTVQEPJVKUMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061354 | |

| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,4-Dinitrodiphenylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

961-68-2 | |

| Record name | 2,4-Dinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=961-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrodiphenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitro-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dinitrodiphenylamine: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2,4-Dinitrodiphenylamine. The document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development and other relevant scientific fields. All quantitative data are presented in structured tables for ease of reference. Detailed experimental protocols for its synthesis and characterization are provided, along with a visualization of its anaerobic metabolic pathway.

Chemical Properties and Structure

This compound, with the CAS number 961-68-2, is a synthetic organic compound notable for its use in the manufacturing of dyes, and as a potential intermediate in the synthesis of various other chemicals.[1] It typically appears as a yellow to orange or red-brown solid.[1][2]

Chemical Structure

The structure of this compound consists of two phenyl rings linked by an amine group, with two nitro groups attached to one of the phenyl rings at the 2 and 4 positions.[1] This substitution pattern is critical to its chemical reactivity and properties.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉N₃O₄ | [3][4][5] |

| Molecular Weight | 259.22 g/mol | [3][4][6] |

| Melting Point | 159-161 °C | [3][7] |

| Boiling Point | 402.47 °C (estimate) | [3] |

| Density | 1.345 g/cm³ (estimate) | [3] |

| Appearance | Yellow to orange solid, red-brown powder | [1][2] |

| Solubility | Insoluble in water, slightly soluble in alcohol, soluble in acetone. | [3] |

| Vapor Pressure | 4.66E-07 mmHg at 25°C | [3] |

| SMILES | O=--INVALID-LINK--c1ccc(Nc2ccccc2)c(--INVALID-LINK--[O-])c1 | [8][9] |

| InChI | InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H | [5][8][9] |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).[10][11]

Materials:

-

1-chloro-2,4-dinitrobenzene

-

Aniline

-

Ethanol (95%)

-

Round-bottomed flask (50 mL)

-

Condenser

-

Heating mantle or water bath

-

Suction filtration apparatus

Procedure:

-

In a 50-mL round-bottomed flask, combine 1.8 g (7.3 mmol) of 1-chloro-2,4-dinitrobenzene and 20 mL of 95% ethanol.

-

Add 1.5 g of aniline to the mixture.

-

Attach a condenser to the flask and heat the mixture to reflux for 30 minutes.

-

After the reflux period, allow the mixture to cool slowly to room temperature over approximately 30 minutes.

-

Collect the crude product by suction filtration.

-

The crude product can be purified by recrystallization from hot 95% ethanol. The product may initially separate as an oil, but vigorous swirling during cooling can promote crystallization.[11]

Spectroscopic Characterization

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

Sample Preparation:

-

Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.

-

Transfer the solution to an NMR tube using a Pasteur pipette. Ensure the solution height is adequate for the spectrometer's detector.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

Data Acquisition (General Parameters):

-

¹H NMR:

-

Observe frequency: e.g., 300 MHz

-

Pulse sequence: Standard single-pulse experiment

-

Spectral width: ~12 ppm

-

Number of scans: 16-64 (depending on concentration)

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Observe frequency: e.g., 75 MHz

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Spectral width: ~200 ppm

-

Number of scans: 1024 or more (due to lower natural abundance and sensitivity of ¹³C)

-

Relaxation delay: 2-5 seconds

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

Objective: To identify characteristic functional groups, particularly the nitro (NO₂) and amine (N-H) groups.

Instrumentation:

-

FTIR Spectrometer with a suitable detector (e.g., DTGS)

-

Sample holder (e.g., for KBr pellets or ATR)

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry, purified this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and place it in the spectrometer.

-

Acquire the sample spectrum over a range of approximately 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation:

-

Identify the characteristic asymmetric and symmetric stretching vibrations of the NO₂ groups, typically found in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.

-

Look for the N-H stretching vibration of the secondary amine, usually a single sharp peak around 3350-3310 cm⁻¹.

-

Analyze the aromatic C-H and C=C stretching vibrations in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and to perform quantitative analysis.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations for quantitative analysis (if required).

Data Acquisition:

-

Fill a cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a cuvette with the sample solution.

-

Scan the absorbance of the sample solution over a relevant wavelength range (e.g., 200-600 nm) to determine the λ_max. For this compound in cyclohexane, a maximum absorbance has been noted at 335 nm.[10]

-

For quantitative analysis, measure the absorbance of each standard solution at the predetermined λ_max.

Data Analysis:

-

The λ_max values are characteristic of the electronic transitions within the molecule's chromophore.

-

For quantitative analysis, plot a calibration curve of absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert Law.

Biological Activity and Metabolism

While primarily used in industrial applications, studies have shown that this compound can be metabolized by microorganisms under anaerobic conditions. The primary metabolic pathway involves the sequential reduction of the nitro groups.

Caption: Proposed anaerobic metabolic pathway of this compound.[9]

This metabolic transformation proceeds via the initial reduction of the ortho-substituted nitro group to an amino group, forming 2-amino-4-nitrodiphenylamine.[9] This is followed by the reduction of the para-substituted nitro group to yield 2,4-diaminodiphenylamine.[9]

Safety and Handling

This compound is an irritant, causing skin, eye, and respiratory tract irritation.[2] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases, strong acids, and strong oxidizing agents.[3][10]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The information and protocols presented herein are intended to be a valuable resource for scientists and researchers working with this compound. The structured data and detailed methodologies facilitate a comprehensive understanding and safe handling of this compound in a laboratory setting.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. benchchem.com [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. eng.uc.edu [eng.uc.edu]

- 9. benchchem.com [benchchem.com]

- 10. rtilab.com [rtilab.com]

- 11. edinst.com [edinst.com]

Synthesis of 2,4-Dinitrodiphenylamine from Aniline: A Technical Guide

An in-depth exploration of the synthesis of 2,4-dinitrodiphenylamine, a key intermediate in the chemical and pharmaceutical industries. This guide provides detailed experimental protocols, comparative data, and mechanistic insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant chemical compound utilized as an intermediate in the synthesis of various dyes, agrochemicals, and pharmaceuticals. Its structure, featuring two nitro groups, makes it a valuable precursor for further chemical modifications. The primary and most established method for its synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between aniline (B41778) and an activated aryl halide, typically 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene (B145926). This guide will delve into the core methodologies for this synthesis, providing detailed experimental procedures, quantitative data, and a discussion of alternative synthetic routes.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this compound synthesis from aniline is the nucleophilic aromatic substitution reaction. In this process, the nucleophilic aniline attacks the electron-deficient aromatic ring of 1-halo-2,4-dinitrobenzene, leading to the displacement of the halide leaving group. The presence of two electron-withdrawing nitro groups in the ortho and para positions to the halogen is crucial for the activation of the aromatic ring towards nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Quantitative Data Summary

The following table summarizes key quantitative data from various reported experimental protocols for the synthesis of this compound.

| Parameter | Value | Starting Materials | Solvent | Reference |

| Yield | 65.35% | Aniline, 1-Bromo-2,4-dinitrobenzene | 95% Ethanol (B145695) | [1] |

| Yield | 95% | Aniline, 1-Chloro-2,4-dinitrobenzene | Neat (no solvent) | [2] |

| Melting Point (Crude) | 156-159 °C | Aniline, 1-Bromo-2,4-dinitrobenzene | 95% Ethanol | [1] |

| Melting Point (Purified) | 159-161 °C | - | Ethanol | [1] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols represent established procedures that can be readily implemented in a laboratory setting.

Protocol 1: Synthesis in Ethanol using 1-Bromo-2,4-dinitrobenzene

This protocol details the synthesis via a nucleophilic aromatic substitution reaction in an ethanol solvent.[3]

Materials:

-

1-Bromo-2,4-dinitrobenzene (1.8 g, 7.3 mmol)

-

Aniline (1.5 g, 16.1 mmol)

-

95% Ethanol (20 mL for reaction, plus additional for recrystallization)

Procedure:

-

In a 50-mL round-bottomed flask, combine 1.8 g of 1-bromo-2,4-dinitrobenzene and 20 mL of 95% ethanol.

-

Add 1.5 g of aniline to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for 30 minutes.

-

After the reflux period, allow the mixture to cool slowly to room temperature over 30 minutes.

-

Collect the crude product by suction filtration.

-

Recrystallize the crude product from hot 95% ethanol (approximately 100-135 mL) to yield purified this compound.

Protocol 2: Synthesis in Ethanol using 1-Chloro-2,4-dinitrobenzene

This protocol provides an alternative procedure using 1-chloro-2,4-dinitrobenzene as the starting material.[4]

Materials:

-

1-Chloro-2,4-dinitrobenzene (0.75 g)

-

Aniline (1.0 mL)

-

Absolute Ethanol (25 mL)

Procedure:

-

In a 100-mL round-bottom flask, place 0.75 g of 1-chloro-2,4-dinitrobenzene and 25 mL of absolute ethanol.

-

Add 1.0 mL of aniline to the mixture.

-

Fit the flask with a water-cooled reflux condenser and reflux the mixture for 35 minutes.

-

After refluxing, allow the reaction mixture to cool to room temperature, during which the product should crystallize.

-

If crystallization does not occur spontaneously, chill the mixture in an ice-water bath.

-

Collect the product by vacuum filtration and wash the crystals with two small portions of cold ethanol.

Purification

The crude this compound can be purified by recrystallization. Ethanol is a commonly used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol, and the solution is then allowed to cool slowly, promoting the formation of pure crystals, which are subsequently collected by filtration.

Alternative Synthetic Route: Ullmann Condensation

While the SNAr reaction is the most common method, the Ullmann condensation offers an alternative pathway for the formation of diarylamines. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine.

General Reaction Scheme

A representative Ullmann condensation for the synthesis of a nitrodiphenylamine derivative is presented below. This can be adapted for the synthesis of this compound.[5]

Caption: Ullmann Condensation for Diarylamine Synthesis.

Representative Experimental Protocol (Adapted for 4-Nitrodiphenylamine)

This protocol, originally for the synthesis of 4-nitrodiphenylamine, illustrates the general conditions for an Ullmann condensation.[5]

Materials:

-

4-Chloronitrobenzene

-

Aniline

-

Copper-based catalyst

-

Potassium Carbonate (base)

Procedure:

-

Combine the aryl halide, excess aniline (which can also serve as the solvent), copper catalyst, and a base (e.g., potassium carbonate) in a reaction vessel.

-

Heat the mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, the excess aniline can be removed by vacuum distillation.

-

The residue is then worked up by dissolving in an organic solvent and washing with water to remove inorganic salts, followed by purification of the product.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound from aniline is most effectively and commonly achieved through a nucleophilic aromatic substitution reaction with 1-halo-2,4-dinitrobenzenes. This method is robust, high-yielding, and proceeds under relatively mild conditions. The provided experimental protocols offer detailed guidance for the successful synthesis and purification of this important chemical intermediate. While alternative methods like the Ullmann condensation exist, the SNAr approach remains the most practical and widely used in laboratory and industrial settings. This guide serves as a comprehensive resource for professionals engaged in chemical synthesis and drug development, providing the necessary technical details for the preparation of this compound.

References

An In-Depth Technical Guide to 2,4-Dinitrodiphenylamine (CAS 961-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dinitrodiphenylamine (CAS 961-68-2), a versatile chemical compound with applications ranging from industrial dyes to potential use in chemosensors. This document consolidates critical information on its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its biological interactions. The guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug development.

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is an organic compound characterized by the presence of two nitro groups on one of the phenyl rings of a diphenylamine (B1679370) core.[1] Its chemical structure lends itself to a variety of applications, including as a dye for textiles and plastics, an intermediate in chemical synthesis, and a component in explosives and pesticides.[1][2][3] The presence of electron-withdrawing nitro groups and the secondary amine linkage makes it a subject of interest for its chemical reactivity and potential biological activities. Recent studies have also explored its use as an anionic chromogenic chemosensor.[4]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 961-68-2 | [2] |

| Molecular Formula | C₁₂H₉N₃O₄ | [5] |

| Molecular Weight | 259.22 g/mol | [3] |

| Appearance | Red-brown or yellow to orange solid/powder | [1][5] |

| Melting Point | 159-161 °C | [2][6] |

| Boiling Point | 402.47 °C (rough estimate) | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [7] |

| Solubility | Insoluble in water; soluble in acetone (B3395972), ethanol, and chloroform/ethanol mixtures. | [2][4][6] |

| pKa | -4.93 ± 0.10 (Predicted) | [2] |

| Flash Point | 204.1 °C | [2] |

| Vapor Pressure | 4.66E-07 mmHg at 25°C | [2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to ensure clarity and reproducibility.

Synthesis via Nucleophilic Aromatic Substitution

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) (or 1-bromo-2,4-dinitrobenzene) and aniline (B41778).[6][8]

Materials:

-

1-Chloro-2,4-dinitrobenzene (1.0 mmol)

-

Aniline (1.2 mmol)

-

Ethanol (95%) or a Deep Eutectic Solvent (DES) (e.g., 20% solution)[9]

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in the chosen solvent (e.g., 20 mL of 95% ethanol).[10]

-

Add aniline (1.2 mmol) to the solution.[9]

-

If using ethanol, attach a condenser and heat the mixture to reflux for 30 minutes.[10] If using a DES, the reaction can be stirred at room temperature.[9]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[9]

-

Upon completion, allow the mixture to cool slowly to room temperature.[10]

-

If the reaction was conducted in a DES, add cold water to precipitate the product.[9]

Caption: Synthesis workflow for this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product with a sharp melting point.

Materials:

-

Crude this compound

-

Ethanol (95%) or a chloroform/ethanol mixture[6]

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimum amount of hot solvent (e.g., 95% ethanol) to dissolve the solid completely.[10]

-

If colored impurities are present, they can be removed by adding activated charcoal and performing a hot gravity filtration.

-

Allow the solution to cool slowly to room temperature. Crystals should start to form.

-

To maximize the yield, cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.[6]

-

Dry the crystals, for example, in a desiccator.

Analytical Methods

Sample Preparation:

-

Dissolve 5-25 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is adequate for the spectrometer.

-

Cap the NMR tube and label it appropriately.

Instrument Parameters (General):

-

Spectrometer: 300 MHz or higher

-

Nuclei: ¹H and ¹³C

-

Reference: Tetramethylsilane (TMS) or residual solvent peak.

-

Temperature: Room temperature

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the dry, purified sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and press it under high pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters (General):

-

Mode: Transmission

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

A background spectrum of the empty sample compartment should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like acetone or ethyl acetate (B1210297) (e.g., 1 mg/mL).

-

Dilute the stock solution to an appropriate concentration for GC-MS analysis.

Instrument Parameters (General):

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector: Split/splitless injector, with an appropriate temperature (e.g., 250-280°C).

-

Oven Program: A temperature gradient program to ensure good separation (e.g., start at a lower temperature and ramp up).

-

Carrier Gas: Helium.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 50-300).

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol:

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol (B129727) or acetonitrile).

Instrument Parameters (General):

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a small amount of formic acid.

-

Ionization Source: Electrospray Ionization (ESI) in either positive or negative mode.

-

Mass Analyzer: Triple quadrupole or ion trap.

Sample Preparation:

-

Prepare a standard solution of this compound in the mobile phase or a compatible solvent.

Instrument Parameters (General for Reverse-Phase HPLC):

-

Column: C18 column.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water.[2]

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detector: UV detector set at a wavelength where the compound has strong absorbance (e.g., around 335 nm in cyclohexane).[6]

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40°C).

Biological Activity and Applications

Anaerobic Biodegradation

Studies have shown that this compound can be metabolized by anaerobic microorganisms found in environments like coastal mud. The primary degradation pathway involves the sequential reduction of the nitro groups.

Experimental Protocol for Investigating Anaerobic Biodegradation:

-

Microcosm Setup: Prepare anaerobic microcosms using sediment and water from the target environment in sealed vials.

-

Spiking: Introduce a known concentration of this compound into the microcosms.

-

Incubation: Incubate the microcosms under anaerobic conditions in the dark at a controlled temperature.

-

Sampling: Periodically collect samples from the microcosms.

-

Analysis: Extract the samples and analyze the concentration of this compound and its potential metabolites using techniques like GC-MS or LC-MS.

Caption: Proposed anaerobic biodegradation pathway of this compound.

Cytotoxicity Assessment (MTT Assay)

The cytotoxicity of this compound can be evaluated using a standard MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Experimental Protocol (General):

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration is non-toxic to the cells). Include untreated and solvent-only controls.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Caption: Workflow for the MTT cytotoxicity assay.

Chemosensor Applications

This compound has been reported to act as a chromogenic chemosensor for anions.[4] The deprotonation of the amine group in the presence of certain anions leads to a color change that can be detected visually or spectrophotometrically.

Experimental Protocol for Anion Sensing (General):

-

Sensor Solution Preparation: Prepare a solution of this compound in an appropriate organic solvent (e.g., DMSO).

-

Analyte Addition: Add solutions of various anions (e.g., fluoride, acetate, cyanide) to the sensor solution.

-

Observation: Observe any color changes visually.

-

Spectrophotometric Analysis: Record the UV-Vis absorption spectra of the sensor solution before and after the addition of the anions to quantify the interaction.

-

Titration: Perform a spectrophotometric titration by adding increasing concentrations of the target anion to the sensor solution to determine the binding stoichiometry and detection limit.

Safety and Handling

This compound is classified as an irritant.[5] It can cause skin, eye, and respiratory tract irritation.[5] The toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

Table 2: Hazard and Safety Information

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a compound with a rich chemistry and a diverse range of applications. This technical guide has provided a detailed summary of its properties and a collection of experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to facilitate further research and development involving this compound, particularly in the fields of materials science and medicinal chemistry. As with any chemical, proper safety precautions should always be observed during its handling and use.

References

- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis | MDPI [mdpi.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. 2,4-ジニトロジフェニルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reduction of Nitrated Diphenylamine Derivatives under Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-Dinitrodiphenylamine (2,4-DNDPA), a compound of interest in various chemical and industrial applications. This document consolidates key data on its molecular structure, physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and purification are provided, alongside visualizations of the synthetic pathway and key chemical behaviors to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 2,4-Dinitro-N-phenylaniline, is an organic compound characterized by a diphenylamine (B1679370) backbone substituted with two nitro groups.[1] Its chemical structure lends it distinct properties that are leveraged in the manufacturing of dyes, and it has been investigated for its potential in explosives and as a stabilizer.[1][2] The presence of electron-withdrawing nitro groups significantly influences its reactivity, particularly in nucleophilic aromatic substitution reactions and its behavior as a chemosensor.[3][4] This guide aims to be a thorough resource, presenting its core properties in a structured and accessible format.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a clear comparison of quantitative data sourced from various chemical databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 961-68-2 | [2][3] |

| Molecular Formula | C₁₂H₉N₃O₄ | [2] |

| Molecular Weight | 259.22 g/mol | [2][3] |

| Appearance | Bright green-light yellow or red crystalline solid | [4][5] |

| Melting Point | 159-161 °C | [5][6][7] |

| Boiling Point | 402.47 °C to 413.8 °C (rough estimate) | [5][6][7] |

| Density | ~1.35 - 1.4 g/cm³ (rough estimate) | [5][6] |

| Flash Point | 204.1 °C | [5][6] |

| Vapor Pressure | 4.66E-07 mmHg at 25°C | [5] |

Table 2: Solubility and Partition Coefficients

| Property | Value | Source(s) |

| Water Solubility | 1.322 mg/L at 25°C (insoluble) | [5] |

| Solubility in Organic Solvents | - Acetone: Soluble (25 mg/mL, clear, orange to red)- Alcohol: Slightly soluble- Ethanol (B145695): Soluble in hot ethanol- Chloroform: Soluble | [3][5][8] |

| pKa | -4.93 ± 0.10 (Predicted) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 4.11 | [6] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and characterization.

Table 3: Spectroscopic Data

| Technique | Key Features | Source(s) |

| UV-Vis | Maximum absorbance (λmax) at 335 nm (in cyclohexane) | [5] |

| Infrared (IR) | Data available, typically presented as a KBr pellet spectrum. | |

| Nuclear Magnetic Resonance (¹H NMR) | Spectra available, typically recorded in CDCl₃. | |

| Mass Spectrometry (MS) | Electron Ionization (EI) data available. |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[5][6] However, it is incompatible with strong bases, strong acids, and strong oxidizing agents.[5][6]

When treated with a strong sulfuric acid, it produces a brown color, which turns to a light yellow upon dilution. The addition of a sodium hydroxide (B78521) solution results in a yellow dye.[5] This color change upon deprotonation is the basis for its application as an anionic chromogenic chemosensor, particularly for anions like cyanide and fluoride (B91410) in solvents such as DMSO.[3][4]

Under anaerobic conditions, this compound can be metabolized by microorganisms.[3]

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 1-chloro-2,4-dinitrobenzene (B32670) and aniline.[7]

Materials:

-

1-chloro-2,4-dinitrobenzene

-

Aniline

-

95% Ethanol

Procedure:

-

In a round-bottomed flask, combine 1-chloro-2,4-dinitrobenzene and a slight molar excess of aniline.

-

Add 95% ethanol to the flask to serve as the solvent.

-

Attach a condenser to the flask and heat the mixture to reflux for approximately 30 minutes.

-

After the reflux period, allow the mixture to cool slowly to room temperature.

-

Collect the precipitated crude product by suction filtration.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol.

Materials:

-

Crude this compound

-

95% Ethanol

Procedure:

-

Transfer the crude product to a flask.

-

Add a minimum amount of hot 95% ethanol to dissolve the solid completely.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals to obtain pure this compound.

Logical Relationships and Reactivity

The chemical behavior of this compound is dictated by its structure, particularly the amine linker and the electron-withdrawing nitro groups.

Conclusion

This compound is a well-characterized compound with a range of established physical and chemical properties. Its synthesis is straightforward, and it exhibits predictable reactivity, which is of interest for various applications, including as a chemical intermediate and a sensor. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, enabling them to handle, synthesize, and utilize it effectively and safely in their research and development endeavors.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. studylib.net [studylib.net]

- 8. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,4-Dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrodiphenylamine (DNDPA) is a dinitroaromatic compound with a history of industrial use, notably as a stabilizer in smokeless powders. While direct pharmacological research on DNDPA is limited, its structural similarity to the well-characterized metabolic agent 2,4-Dinitrophenol (B41442) (DNP) allows for a strong inferential understanding of its core mechanism of action. This guide posits that the primary biological activity of DNDPA stems from its function as an uncoupler of oxidative phosphorylation, a mechanism driven by the 2,4-dinitrophenyl moiety. This action disrupts cellular energy homeostasis, leading to a cascade of downstream effects with potential therapeutic and toxicological implications. This document synthesizes the available data, proposes the primary signaling pathway, details relevant experimental methodologies, and presents quantitative data to serve as a foundational resource for research and development.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of action proposed for this compound is the uncoupling of oxidative phosphorylation in mitochondria. This is analogous to the action of 2,4-Dinitrophenol (DNP), a compound extensively studied for this property.[1][2][3] The 2,4-dinitrophenyl group acts as a protonophore, a lipid-soluble weak acid that shuttles protons across the inner mitochondrial membrane, dissipating the critical proton gradient.

Normally, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. This proton-motive force drives the synthesis of ATP from ADP and inorganic phosphate (B84403) via the F₀F₁ ATP synthase complex.

DNDPA, by virtue of its 2,4-dinitrophenyl component, is believed to interfere with this process:

-

Proton Sequestration: In the acidic environment of the intermembrane space, the DNDPA molecule can become protonated.

-

Membrane Translocation: As a lipophilic molecule, it diffuses across the inner mitochondrial membrane into the more alkaline matrix.

-

Proton Release: Upon entering the matrix, it releases the proton, neutralizing the gradient.

-

Cycle Repetition: The deprotonated DNDPA anion then diffuses back to the intermembrane space to repeat the cycle.

This uncoupling bypasses ATP synthase, causing the energy from substrate oxidation to be released primarily as heat instead of being converted into the chemical energy of ATP.[1][2] This leads to a futile cycle of respiration where oxygen consumption and substrate oxidation are accelerated in an attempt to restore the proton gradient, without the commensurate production of ATP.

Caption: Proposed mechanism of this compound (DNDPA) as a protonophore, shuttling protons across the inner mitochondrial membrane and uncoupling oxidative phosphorylation from ATP synthesis.

Downstream Cellular Consequences

The uncoupling of oxidative phosphorylation triggers a cascade of significant cellular effects:

-

Increased Metabolic Rate and Hyperthermia: The energy that would have been captured in ATP is dissipated as heat, leading to a rise in body temperature.[1][2] This is a hallmark of DNP toxicity.

-

Stimulation of Glycolysis: With ATP synthesis inhibited, the cell attempts to compensate by upregulating glycolysis. This leads to the rapid consumption of carbohydrates and the production of pyruvate, which can be converted to lactate (B86563) under anaerobic conditions, resulting in lactic acidosis.[2]

-

Induction of Oxidative Stress: The accelerated electron flow in the uncoupled respiratory chain can lead to increased production of reactive oxygen species (ROS), causing oxidative damage to cellular components, including DNA.

-

Disruption of Ion Homeostasis: The collapse of the mitochondrial membrane potential and depletion of ATP affects ion pumps. This can lead to altered cellular ion concentrations, such as an efflux of potassium from cells.[4]

-

Apoptosis Induction: In cancer cell lines, DNP has been shown to induce apoptosis, potentially through the synergistic action of ATP depletion and increased oxidative stress, which can damage mitochondria.[5]

Potential Antibacterial Activity

Some evidence suggests that dinitroaromatic compounds possess antibacterial properties.[6] The biological activity of these compounds is often derived from the reductive metabolism of the nitro moiety by bacterial nitroreductases.[7] This reduction can lead to the formation of cytotoxic intermediates that can inhibit essential cellular processes, such as DNA synthesis or protein synthesis. While specific studies on DNDPA are lacking, derivatives like 2,4-dinitrophenylhydrazones have shown activity against various bacteria.[8]

Quantitative Data

Direct quantitative pharmacological data for this compound is scarce. The available data is primarily toxicological or from studies on related compounds.

| Parameter | Value | Species | Route | Reference |

| LD50 | 180 mg/kg | Mouse | Intravenous | [9] |

Table 1: Toxicological Data for this compound.

| Compound | Organism | MIC (µM) | Reference |

| Phenylhydrazone Derivative 1 | Klebsiella pneumoniae | 138 | |

| Phenylhydrazone Derivative 5 | Streptococcus pneumoniae | 165 |

Table 2: Antimicrobial Activity of Related 2,4-Dinitrophenylhydrazone Derivatives.

Experimental Protocols

To investigate the mechanism of action of this compound, standard protocols used for studying mitochondrial function and cellular metabolism are applicable.

Measurement of Mitochondrial Respiration

Objective: To determine if DNDPA uncouples oxidative phosphorylation by measuring the oxygen consumption rate (OCR) in isolated mitochondria or intact cells.

Methodology (based on Seahorse XF Analyzer):

-

Cell Culture: Plate cells of interest (e.g., HepG2, PC3) in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Assay Medium: Prepare a suitable assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Compound Preparation: Prepare stock solutions of DNDPA, oligomycin (B223565) (ATP synthase inhibitor), FCCP (a known uncoupler, as a positive control), and rotenone/antimycin A (Complex I and III inhibitors).

-

Assay Execution:

-

Replace the culture medium with the assay medium and incubate the cells in a CO₂-free incubator.

-

Load the prepared compounds into the injection ports of the sensor cartridge.

-

Place the cartridge into the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure baseline OCR, then sequentially inject DNDPA, oligomycin, and rotenone/antimycin A.

-

-

Data Analysis: An increase in OCR after DNDPA injection that is not coupled to ATP production (i.e., OCR persists after oligomycin injection) indicates uncoupling.

Caption: Experimental workflow for assessing mitochondrial uncoupling using a Seahorse XF Analyzer.

ATP Production Assay

Objective: To directly quantify the effect of DNDPA on cellular ATP levels.

Methodology (based on Luminescence Assay):

-

Cell Treatment: Culture cells in a 96-well plate and treat with various concentrations of DNDPA for a defined period. Include a vehicle control.

-

Cell Lysis: Add a lytic reagent to each well to release cellular ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Measurement: Measure the luminescence intensity using a luminometer.

-

Data Analysis: Normalize the luminescence signal to the number of cells or total protein content. A dose-dependent decrease in luminescence indicates inhibition of ATP synthesis.

Anaerobic Metabolism Analysis

Objective: To identify the metabolic breakdown products of DNDPA under anaerobic conditions, as this is a known pathway for this specific molecule.[7]

Methodology (based on microbial culture and HPLC):

-

Inoculum Preparation: Prepare an anaerobic sediment-water batch enrichment inoculated with mud or a specific strain of sulfate-reducing bacteria.[7]

-

Incubation: Add DNDPA to the culture and incubate under strict anaerobic conditions.

-

Sample Collection: Collect samples from the culture at various time points.

-

Extraction: Extract the metabolites from the samples using an appropriate organic solvent.

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to separate and identify the parent compound and its metabolites (e.g., 2-amino-4-nitrodiphenylamine, 2,4-diaminodiphenylamine).

-

Quantification: Use analytical standards to quantify the concentration of each compound over time.

Caption: Proposed anaerobic metabolic pathway of this compound by microorganisms.

Conclusion

The mechanism of action of this compound in biological systems is best understood through the lens of its close structural analog, 2,4-Dinitrophenol. The core mechanism is the uncoupling of mitochondrial oxidative phosphorylation, leading to profound disruption of cellular energy metabolism, increased heat production, and oxidative stress. This primary action initiates a cascade of secondary effects that define its toxicological profile and may offer avenues for therapeutic exploration, particularly in oncology and microbiology. Further direct experimental investigation is required to fully elucidate the specific pharmacological properties of DNDPA, quantify its potency relative to DNP, and explore the influence of the second phenyl group on its activity and metabolic fate in mammalian systems.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The effect of 2,4-dinitrophenol on electrical and mechanical activity, metabolism and ion movements in guinea-pig ventricular muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound | 961-68-2 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzenamine, 2,4-dinitro-N-phenyl- | C12H9N3O4 | CID 13748 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 2,4-Dinitrodiphenylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,4-dinitrodiphenylamine in various organic solvents. Understanding the solubility characteristics of this compound is crucial for its application in synthesis, purification, and formulation development. This document summarizes available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is influenced by several factors, including the chemical structures of the solute and solvent ("like dissolves like"), temperature, and pressure. For this compound, a polar molecule due to the presence of nitro groups, solubility is generally higher in polar organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note that comprehensive temperature-dependent solubility data is limited in publicly available literature.

| Solvent | Temperature (°C) | Solubility |

| Acetone | Not Specified | 25 mg/mL[1][2][3] |

| Water | 25 | 1.322 mg/L[1][3][4] |

Qualitative Solubility Information

In addition to the quantitative data, several sources describe the solubility of this compound in a qualitative manner:

Generally, the solubility of this compound in organic solvents increases with temperature[5].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method is widely used for its reliability and accuracy.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

Calibrated digital thermometer

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Temperature Control: Set the thermostatic water bath to the desired experimental temperature. Circulate the water through the jacket of the glass vessel to maintain a constant temperature.

-

Sample Preparation: Add a known volume of the selected organic solvent to the jacketed glass vessel.

-

Addition of Solute: Add an excess amount of this compound to the solvent in the vessel. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

-

Equilibration: Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution. Allow the solution to equilibrate for a sufficient amount of time (typically several hours) to ensure that saturation is reached. The required time may vary depending on the solvent and temperature and should be determined experimentally.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under vacuum and weigh the remaining solid this compound.

-

Chromatographic/Spectroscopic Method: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

-

Data Calculation: Calculate the solubility in the desired units (e.g., g/100g solvent, mol/L).

-

Repeatability: Repeat the experiment at different temperatures to determine the temperature dependence of the solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a summary of the known solubility of this compound in organic solvents and a detailed experimental protocol for its determination. The provided data and methodologies are essential for researchers and professionals working with this compound, enabling informed decisions in process development, purification, and formulation. Further research is warranted to establish a comprehensive temperature-dependent solubility profile in a wider range of organic solvents.

References

A Technical Overview of 2,4-Dinitrodiphenylamine: Properties, Synthesis, and Metabolism

This guide provides an in-depth look at the chemical compound 2,4-Dinitrodiphenylamine (DNDPA), targeting researchers, scientists, and professionals in drug development. It covers the core physicochemical properties, a detailed experimental protocol for its synthesis, and an illustration of its metabolic pathway under anaerobic conditions.

Core Physicochemical Properties

This compound is a solid chemical compound with distinct characteristics.[1] The primary quantitative data for this molecule are summarized below for clear reference.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₄[1][2][3] |

| Linear Formula | (O₂N)₂C₆H₃NHC₆H₅[4] |

| Molecular Weight | 259.22 g/mol [1][2][3][4] |

| Melting Point | 159-161 °C[1][4][5] |

| Boiling Point | 413.8 ± 35.0 °C at 760 mmHg[5] |

| Density | 1.4 ± 0.1 g/cm³[5] |

| CAS Number | 961-68-2[4] |

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

The synthesis of this compound is commonly achieved through the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene (B32670) and aniline (B41778).[6] A general procedure for this type of N-arylation reaction is detailed below.

Materials:

-

Amine (e.g., Aniline)

-

Aryl Halide (e.g., 1-Chloro-2,4-dinitrobenzene)

-

20% Deep Eutectic Solvent (DES)

-

Ethanol

-

Cold Water

Procedure:

-

Dissolve the amine (1.2 mmol) in a 20% Deep Eutectic Solvent (DES).

-

Add the aryl halide (1 mmol) to the solution at room temperature.

-

Stir the reaction mixture. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction, add cold water to the mixture.

-

The precipitated solid product is then collected by filtration.

-

The crude product is purified through recrystallization using ethanol.[7]

This reaction involves the nucleophilic attack of the aniline on the electron-deficient carbon of the 1-chloro-2,4-dinitrobenzene, leading to the displacement of the chlorine atom.[6][8]

Metabolic Pathway

Under anaerobic conditions, such as in sediment-water environments, this compound undergoes metabolic degradation.[9] The initial and primary step in this process is the reduction of the nitro group at the ortho-position of the molecule.[9] This transformation is mediated by microorganisms, such as sulfate-reducing bacteria.[9]

Caption: Anaerobic degradation pathway of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 961-68-2 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound 98 961-68-2 [sigmaaldrich.com]

- 5. This compound | CAS#:961-68-2 | Chemsrc [chemsrc.com]

- 6. This compound | 961-68-2 | Benchchem [benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. brainly.com [brainly.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,4-Dinitrodiphenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dinitrodiphenylamine, a compound of interest in various chemical and pharmaceutical research fields. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not available in search results | N-H stretch |

| Data not available in search results | Aromatic C-H stretch |

| Data not available in search results | C=C aromatic ring stretch |

| Data not available in search results | Asymmetric NO₂ stretch |

| Data not available in search results | Symmetric NO₂ stretch |

| Data not available in search results | C-N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

UV-Vis Spectroscopic Data

| Wavelength (λmax) | Solvent |

| 335 nm | Cyclohexane[1] |

| Data for Methanol (B129727) not available | Methanol |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Deuterated Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (0 ppm).

-

Securely cap the NMR tube.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (or as needed for adequate signal-to-noise).

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled experiment.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify and report the chemical shifts (δ) in parts per million (ppm) and the multiplicity of the signals for ¹H NMR. For ¹³C NMR, report the chemical shifts.

-

FTIR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

-

Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is obtained. This minimizes light scattering.

-

Transfer a portion of the powdered mixture into a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and report the positions of the major absorption bands in wavenumbers (cm⁻¹).

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., methanol or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrument Parameters:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

Scan Range: Typically 200-800 nm.

-

Cuvettes: Use matched quartz cuvettes with a 1 cm path length.

-

-

Data Acquisition:

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the baseline with the solvent-filled cuvette.

-

Measure the absorbance of the sample solution over the specified wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide on the Thermochemical Properties of 2,4-Dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of 2,4-Dinitrodiphenylamine (2,4-DNDPA), a compound of interest in various chemical and industrial applications, including as a stabilizer for propellants. This document collates available experimental and computational data, outlines relevant experimental methodologies, and presents logical workflows for property determination.

Core Thermochemical Data

The thermochemical properties of this compound are crucial for understanding its stability, energy content, and behavior under various thermal conditions. The following tables summarize the available quantitative data from both experimental measurements and computational estimations.

Table 1: Fundamental Thermochemical and Physical Properties

| Property | Value | Units | Source/Method |

| Molecular Formula | C₁₂H₉N₃O₄ | - | - |

| Molecular Weight | 259.22 | g/mol | - |

| Melting Point | 159-161 | °C | (lit.)[1][2][3] |

| Boiling Point (estimated) | 413.8 ± 35.0 | °C at 760 mmHg | Chemsrc[3] |

| Density (estimated) | 1.4 ± 0.1 | g/cm³ | Chemsrc[3] |

| Standard Enthalpy of Formation (solid, 298.15 K) | +88.3 | kJ/kg | Meyer, Köhler, and Homburg (2007)[4] |

| +22.88 | kJ/mol | Meyer, Köhler, and Homburg (2007) (calculated from kJ/kg)[4] | |

| Energy of Formation | +165 | kJ/kg | Meyer, Köhler, and Homburg (2007)[4] |

Table 2: Calculated Thermodynamic Properties

| Property | Value | Units | Source/Method |

| Enthalpy of Formation (gas, standard conditions) | 191.06 | kJ/mol | Cheméo (Joback Method)[5] |

| Standard Gibbs Free Energy of Formation (gas) | 416.21 | kJ/mol | Cheméo (Joback Method)[5] |

| Enthalpy of Fusion (at Tfus) | 14.37 | kJ/mol | Cheméo (Measured)[5] |

| Enthalpy of Vaporization (at Tboil) | 87.80 | kJ/mol | Cheméo (Joback Method)[5] |

Note: Calculated values, particularly from group contribution methods like the Joback method, are estimations and may differ from experimental values. They are provided here in the absence of comprehensive experimental data.

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like 2,4-DNDPA is typically determined indirectly from its experimentally measured standard enthalpy of combustion. This is achieved using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (a dewar). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔU_c) is calculated from the observed temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid).

-

Conversion to Enthalpy of Combustion: The enthalpy of combustion at constant pressure (ΔH_c) is then calculated from ΔU_c using the principles of thermodynamics.

-

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔH_f°) is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for studying the thermal stability, phase transitions, and decomposition of 2,4-DNDPA.

Methodology (DSC):

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,4-DNDPA is placed in a sample pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a controlled linear rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed to identify thermal events. Endothermic peaks typically correspond to melting or solid-solid phase transitions, while exothermic peaks indicate decomposition or crystallization. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Methodology (TGA):

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a tared TGA pan.

-

Instrumentation: The pan is suspended from a sensitive microbalance within a furnace.

-

Thermal Program: The sample is heated at a controlled rate under a specific atmosphere.

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the temperatures at which mass loss occurs, the extent of mass loss in each step, and to infer the kinetics of the decomposition reactions.

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

An In-depth Technical Guide to the Potential Research Applications of 2,4-Dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract